

protocol for visualizing HD6 nanonets by electron microscopy

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Compound of Interest

Compound Name: *Human Alpha-Defensin-6*

Cat. No.: *B1576414*

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Application Note: High-Resolution Visualization of HD6 Nanonets by Electron Microscopy

Abstract & Scope

Human Defensin 6 (HD6) is unique among antimicrobial peptides.[1][2] Unlike its counterparts (HD5, HBD1-3) which kill bacteria via membrane permeabilization, HD6 functions as a "molecular trap." Upon secretion by Paneth cells, it self-assembles into extensive insoluble fibrils ("nanonets") that entangle enteric pathogens like *Salmonella enterica* serovar Typhimurium, preventing host invasion.[3][4]

This guide provides a definitive protocol for visualizing these structures. It addresses the two critical observational scales:

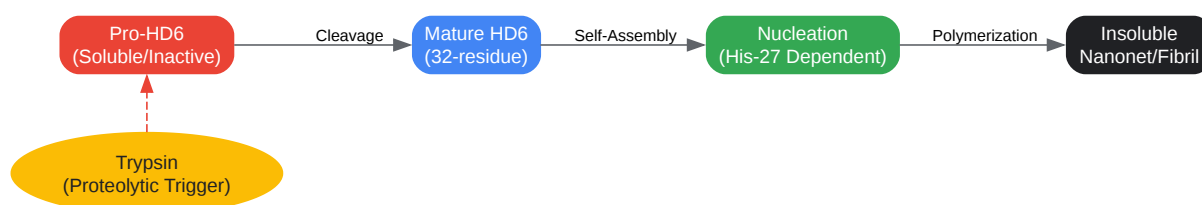
- Transmission Electron Microscopy (TEM): For resolving the Ångström-scale morphology of individual HD6 fibrils.
- Scanning Electron Microscopy (SEM): For visualizing the macro-scale "net" architecture and bacterial entrapment.

Mechanism of Action: The Self-Assembly Trigger

To successfully visualize HD6, one must control its assembly. HD6 is stored as an inactive precursor (Pro-HD6). It requires proteolytic cleavage by Trypsin to remove the inhibitory pro-region, triggering rapid self-assembly.[5] This process is stochastic but ordered, dependent on the His-27 residue.[1][2]

Figure 1: The HD6 Activation Cascade

This diagram illustrates the critical dependency on Trypsin for the transition from soluble monomer to insoluble nanonet.



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Caption: Pro-HD6 is cleaved by Trypsin, removing the inhibitory tail. The resulting mature peptide undergoes nucleation (His-27 dependent) to form insoluble nanonets.

Pre-Experimental Considerations

Reagent Requirements

- Peptide: Recombinant Pro-HD6 (must be >95% pure) or chemically synthesized mature HD6 (linear, folded).
 - Note: If using synthesized mature HD6, it may assemble spontaneously.[5] Pro-HD6 allows for controlled triggering.
- Trigger: TPCK-treated Trypsin (to prevent chymotrypsin contamination).
- Bacterial Strain: *S. Typhimurium* (ATCC 14028 or similar).
- EM Stains:

- TEM: 0.75% (w/v) Uranyl Formate (preferred for fine fibrils) or 1% Uranyl Acetate.
- SEM: Osmium Tetroxide (OsO₄), Hexamethyldisilazane (HMDS) or Critical Point Dryer (CPD).[6]

Safety Advisory

- Uranyl Acetate/Formate: Radioactive and nephrotoxic. Handle in a dedicated radiation safety zone.
- Osmium Tetroxide: Highly volatile and toxic. Use only in a fume hood.
- Salmonella: Biosafety Level 2 (BSL-2) pathogen.

Protocol A: Negative Staining TEM (Fibril Morphology)

Objective: To visualize the fine structure of the fibrils (10–20 nm diameter) without bacteria.

Step-by-Step Methodology

- Grid Preparation:
 - Use 400-mesh copper grids coated with Formvar/Carbon.
 - Crucial: Glow discharge grids for 30 seconds (15 mA) immediately before use. Reason: HD6 fibrils are hydrophobic; glow discharging ensures the sample spreads rather than beading up.
- Sample Assembly (In Tube):
 - Mix Pro-HD6 (10 μM final) with Trypsin (0.1 μM final) in 10 mM Sodium Phosphate buffer (pH 7.4).
 - Incubate at 37°C for 2–4 hours.
 - Control: Pro-HD6 alone (no Trypsin).

- Adsorption:
 - Pipette 4 μ L of the reaction mixture onto the glow-discharged grid.
 - Allow to adsorb for 60 seconds.
- Washing & Staining:
 - Blot the edge of the grid with filter paper (Whatman #1) to remove excess liquid.
 - Immediately touch the grid surface to a drop of ddH₂O (wash) and blot. Reason: Removes phosphate buffer salts which crystallize and obscure fibrils.
 - Touch the grid to a drop of 0.75% Uranyl Formate for 10 seconds. Blot.
 - Touch to a second drop of Uranyl Formate for 20 seconds. Blot to dryness.[\[7\]](#)[\[8\]](#)
- Imaging:
 - Image at 80–120 kV.[\[9\]](#)
 - Target: Look for long, unbranched fibrils. Pro-HD6 controls should show amorphous aggregates or empty backgrounds.

Protocol B: SEM (Bacterial Entrapment)

Objective: To visualize the "net" function—bacteria trapped in HD6 meshes.

Step-by-Step Methodology

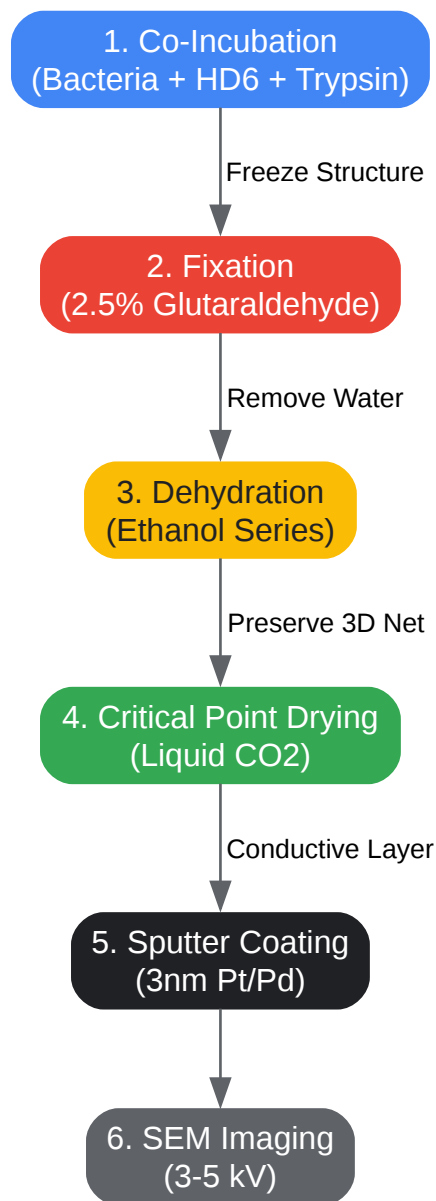
- Co-Incubation:
 - Grow *S. Typhimurium* to mid-log phase. Wash and resuspend in 10 mM Sodium Phosphate buffer.
 - Combine: Bacteria (

CFU/mL) + Pro-HD6 (10 μ M) + Trypsin (0.1 μ M).

- Incubate at 37°C for 2–3 hours.
- Note: Do not shake vigorously; shear forces can disrupt the delicate nets.
- Fixation (The "Snapshot"):
 - Add equal volume of 4% Glutaraldehyde (in 0.1M Cacodylate buffer) directly to the incubation tube.
 - Fix for 1 hour at Room Temperature (RT).
 - Reason: Glutaraldehyde crosslinks the proteins, "freezing" the net structure in place.
- Mounting:
 - Gently filter the suspension through a 0.2 µm Polycarbonate membrane or allow to settle on Poly-L-Lysine coated coverslips.
- Dehydration & Drying (Critical for 3D Structure):
 - Wash sample 3x with water.[\[9\]](#)
 - Dehydrate in ethanol series: 30%, 50%, 70%, 90%, 100% (10 mins each).
 - Critical Point Drying (CPD): Replace ethanol with liquid CO₂ and process in a CPD unit.[\[6\]](#)
 - Alternative: If CPD is unavailable, use HMDS (Hexamethyldisilazane) for 5 mins, then air dry. Warning: HMDS can sometimes cause nets to collapse.
- Sputter Coating:
 - Coat with 3–5 nm of Platinum/Palladium or Gold.
 - Caution: Do not over-coat (>10 nm), or you will obscure the fine fibrils connecting the bacteria.

Figure 2: SEM Workflow for HD6 Entrapment

This workflow ensures the preservation of the delicate peptide nanonets during the harsh vacuum of SEM.



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Caption: Step-by-step SEM preparation. Critical Point Drying (Step 4) is essential to prevent the surface tension of water from collapsing the HD6 nanonets.

Data Interpretation & Self-Validation

To ensure scientific integrity, every experiment must include the following controls. If the controls fail, the data is invalid.

Validation Table

Condition	Components	Expected Observation (EM)	Interpretation
Test	Pro-HD6 + Trypsin + Bacteria	Dense fibrillar network coating bacteria; bacterial agglutination. [10]	Valid Entrapment
Negative Control 1	Pro-HD6 + Bacteria (No Trypsin)	Clean bacterial surfaces; no fibrils.	Confirms Trypsin dependency.
Negative Control 2	HD5 + Trypsin + Bacteria	Membrane blebbing/lysis (holes); NO nets.	Confirms specificity (HD5 kills; HD6 traps).
Background Control	Trypsin only + Bacteria	Clean bacterial surfaces.	Rules out Trypsin artifacts.

Troubleshooting

- Issue: "I see bacteria, but no nets."
 - Cause: Nets may have collapsed during air-drying (if not using CPD) or were washed away during aggressive pipetting.
 - Fix: Use CPD and handle samples with wide-bore pipette tips.
- Issue: "The background is full of salt crystals." [9]
 - Cause: Inadequate washing in Protocol A.
 - Fix: Ensure the water wash step is performed immediately before staining.

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